2-(Tritylsulfanyl)ethanol
Overview
Description
2-(Tritylsulfanyl)ethanol is an organic compound that features a hydroxyl group (-OH) and a tritylsulfanyl group (-S-C(C6H5)3) attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tritylsulfanyl)ethanol can be synthesized through several methods. One common approach involves the reaction of trityl chloride with ethanethiol in the presence of a base such as sodium hydroxide, followed by the oxidation of the resulting tritylthioethane to this compound using an oxidizing agent like hydrogen peroxide.
Another method involves the direct reaction of trityl chloride with 2-mercaptoethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Tritylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Tritylsulfanyl)acetaldehyde or 2-(Tritylsulfanyl)acetic acid, depending on the oxidizing agent and conditions.
Reduction: The compound can be reduced to form 2-(Tritylsulfanyl)ethane by reducing agents such as lithium aluminum hydride.
Substitution: The tritylsulfanyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: 2-(Tritylsulfanyl)acetaldehyde, 2-(Tritylsulfanyl)acetic acid.
Reduction: 2-(Tritylsulfanyl)ethane.
Substitution: Various tritylsulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tritylsulfanyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and as a protecting group for thiols.
Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups and in the development of thiol-based inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Tritylsulfanyl)ethanol involves its interaction with various molecular targets, primarily through its hydroxyl and tritylsulfanyl groups. The hydroxyl group can form hydrogen bonds, while the tritylsulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: Similar structure but lacks the trityl group, making it more reactive and less sterically hindered.
Tritylthiol: Contains the trityl group but lacks the hydroxyl group, limiting its hydrogen bonding capabilities.
2-(Tritylsulfanyl)acetic acid: Similar structure but with a carboxyl group instead of a hydroxyl group, affecting its acidity and reactivity.
Uniqueness
2-(Tritylsulfanyl)ethanol is unique due to the presence of both a hydroxyl group and a tritylsulfanyl group, providing a balance of reactivity and stability. The trityl group offers steric protection, while the hydroxyl group allows for hydrogen bonding and further functionalization.
Properties
IUPAC Name |
2-tritylsulfanylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBZFOJENKWGPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299379 | |
Record name | 2-(tritylsulfanyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29167-28-0 | |
Record name | NSC129857 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(tritylsulfanyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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